molecular formula C11H14N2O B8476379 6-Tert-butyl-2-methoxynicotinonitrile

6-Tert-butyl-2-methoxynicotinonitrile

Cat. No. B8476379
M. Wt: 190.24 g/mol
InChI Key: WDYIUBSUHVOGHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Tert-butyl-2-methoxynicotinonitrile is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Tert-butyl-2-methoxynicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Tert-butyl-2-methoxynicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Tert-butyl-2-methoxynicotinonitrile

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

6-tert-butyl-2-methoxypyridine-3-carbonitrile

InChI

InChI=1S/C11H14N2O/c1-11(2,3)9-6-5-8(7-12)10(13-9)14-4/h5-6H,1-4H3

InChI Key

WDYIUBSUHVOGHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=C(C=C1)C#N)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The title compound was synthesized according to the procedure described for the synthesis of 6-tert-butylnicotinonitrile starting from 2-methoxynicotinonitrile (8.02 g, 5.98 mmol), pivalic acid (3.05 g, 39.9 mmol), AgNO3 (0.13 g, 0.78 mmol), (NH4)2S2O8 (1.78 g, 7.78 mmol) and 6 ml 10% H2SO4. Purified by normal phase chromatography using 95/5 to 90/10 heptane/ethyl acetate. (Yield: 80 mg, 7%). 1H NMR (400 MHz, CDCl3) δ ppm 1.33 (s, 9 H), 4.04 (s, 3 H), 6.97 (d, J=7.81 Hz, 2 H), 7.78 (d, J=7.81 Hz, 2 H).
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8.02 g
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3.05 g
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[Compound]
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(NH4)2S2O8
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1.78 g
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6 mL
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0.13 g
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Synthesis routes and methods III

Procedure details

In a screw cap pressure tube, 6-tert-butyl-2-chloronicotinonitrile (410.0 mg, 2.1 mmol) was dissolved in anhydrous MeOH (3.0 ml) under N2. NaOMe (159.3 mg, 2.9 mmol) was added as a solution in anhydrous MeOH (3.0 ml). The tube was sealed and the mixture refluxed for 20 hours. The mixture was allowed to cool. NH4Cl (sat.) was added and the product extracted with EtOAc. The combined organic extracts were washed with water, dried (MgSO4), filtered and concentrated. Purification was done by flash chromatography (Pet. Ether/EtOAc 95:5) to give the title substance in 85% yield.
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410 mg
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3 mL
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159.3 mg
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3 mL
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